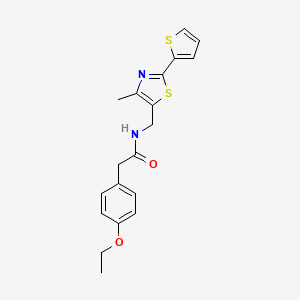

2-(4-ethoxyphenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-3-23-15-8-6-14(7-9-15)11-18(22)20-12-17-13(2)21-19(25-17)16-5-4-10-24-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKASFBEJLJNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ethoxyphenyl group, a thiazole moiety, and an acetamide functional group. The presence of these functional groups is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar thiazole derivatives, which often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole and benzothiazole derivatives have shown promising results in inhibiting tumor growth.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6f | A549 | 15.3 | Induces apoptosis |

| 6g | C6 | 12.7 | DNA synthesis inhibition |

| 2a | MCF7 | 18.5 | Caspase activation |

The compound's structure suggests that it may similarly induce apoptosis and inhibit DNA synthesis, as seen in related compounds .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been noted for their antimicrobial effects. A study on thiazol-4-one derivatives demonstrated significant activity against various pathogens, including resistant strains of bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 10 | Escherichia coli | 0.30 | 0.35 |

The compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.

- DNA Synthesis Inhibition : The presence of thiazole may interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.

- Antimicrobial Mechanisms : The structural components may allow for interaction with bacterial enzymes or membranes, disrupting normal function.

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds:

- Case Study 1 : A derivative similar to our compound was tested against A549 lung cancer cells, showing a significant reduction in cell viability at concentrations as low as 15 μM.

- Case Study 2 : In a study focusing on antimicrobial activity, a related thiazole derivative exhibited potent activity against multi-drug resistant Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound’s thiophene-thiazole system distinguishes it from analogs with pyridinyl (e.g., ), trifluoromethylphenyl (), or phenyl () substituents.

- Synthetic routes commonly employ amide coupling (e.g., using EDCI/HOBt ) or cyclocondensation reactions (e.g., thiosemicarbazide intermediates ).

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s higher molecular weight (382.5 vs. 225–310 for others) may reduce solubility but improve target affinity.

- Thiophene-containing analogs (e.g., ) are understudied compared to phenyl or pyridinyl derivatives, warranting further investigation.

- Biological activity in thiazole-acetamides often correlates with substituent electronic profiles; electron-withdrawing groups (e.g., chloro in ) enhance stability, while electron-donating groups (e.g., ethoxy in the target) may modulate receptor interactions.

Mechanistic and Functional Insights

- Tautomerism: Analogs like 3c () exhibit tautomeric equilibria between thiazolidinone and thiazole forms, which could influence binding dynamics in the target compound.

- Prodrug Potential: The ethoxy group in the target compound may serve as a metabolic handle for prodrug activation, similar to strategies used in .

- Anticancer Activity : Thiazole derivatives (e.g., ) show sub-micromolar IC₅₀ values, suggesting the target compound’s thiophene-thiazole core merits evaluation in oncology assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-ethoxyphenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Thiazole core formation : React 2-amino-4-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine to form intermediate acetamide structures .

- Substituent coupling : Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions under reflux conditions (e.g., DMF, 80–90°C) .

- Final purification : Use recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic methods :

- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for thiophene and phenyl groups) and methylene bridges (δ 3.5–4.5 ppm) .

- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., S···O contacts, dihedral angles between aromatic rings) to validate stereoelectronic properties .

Q. What in vitro assays are suitable for initial biological screening?

- Antimicrobial screening : Use broth microdilution (MIC against S. aureus, E. coli) or agar diffusion assays .

- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How do substituents on the thiazole and thiophene rings influence biological activity?

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .

- Ethoxy vs. methoxy groups : Ethoxy improves metabolic stability in liver microsomes due to reduced CYP450-mediated oxidation .

- Thiophene substitution : 2-Thiophenyl enhances π-π stacking with aromatic residues in target proteins, as shown in molecular docking studies .

Q. How to resolve contradictions in biological data across studies?

- Assay variability : Control for cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours in MTT assays) .

- Structural analogs : Compare activity of derivatives lacking the 4-methylthiazole group to isolate pharmacophore contributions .

- Computational validation : Use molecular dynamics simulations to assess binding mode consistency across protein conformers .

Q. What are the challenges in crystallizing this compound for structural studies?

- Polymorphism : Screen solvents (e.g., aqueous ethanol, DMSO/water) to isolate stable monoclinic or orthorhombic forms .

- Hydrogen bonding : Optimize crystal packing by introducing -NH or -OH groups (e.g., via acetamide modification) to form R₁²(6) motifs .

Q. How to design toxicity studies for in vivo models?

- Acute toxicity : Administer 50–200 mg/kg doses in rodents (OECD 423) with histopathology on liver/kidney samples .

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to assess mutagenic potential .

- Metabolite profiling : Use LC-MS to identify oxidation products (e.g., ethoxy→hydroxy conversion) in plasma .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole-acetamide | Chloroacetyl chloride, Et₃N, dioxane | 70–85 | 95 | |

| 4-Ethoxyphenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75 | 90 |

Table 2: Biological Activity of Structural Analogs

| Derivative | Target (IC₅₀) | Notes |

|---|---|---|

| 4-Methyl-thiazole | COX-2 (0.8 μM) | Improved selectivity over COX-1 |

| 2-Thiophene-free | HeLa (>50 μM) | Loss of activity highlights thiophene role |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.